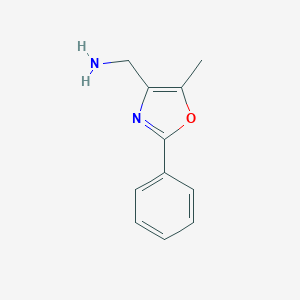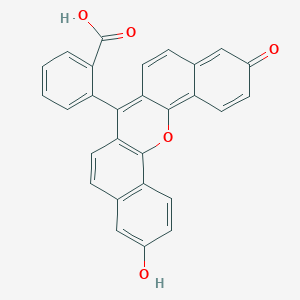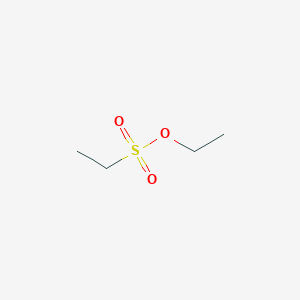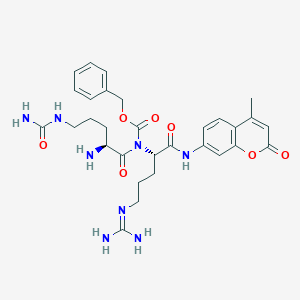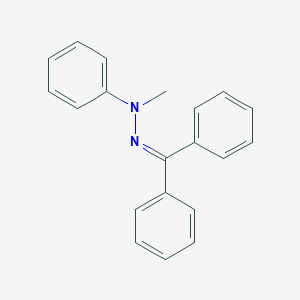
N-(benzhydrylideneamino)-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzhydrylideneamino)-N-methylaniline, commonly known as benzhydrylideneaniline or benzylideneaniline, is an organic compound with the chemical formula C20H19N. It is a yellow crystalline solid that is soluble in organic solvents. Benzhydrylideneaniline is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of benzhydrylideneaniline is not fully understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in their activity and function. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Benzhydrylideneaniline has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antibacterial activity by disrupting the cell membrane of bacteria. Additionally, benzhydrylideneaniline has been found to have an effect on the central nervous system, acting as a mild sedative.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzhydrylideneaniline has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, benzhydrylideneaniline has some limitations as well. It is toxic and can be harmful if ingested or inhaled. It also has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving benzhydrylideneaniline. One area of interest is its potential as an anti-cancer drug. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of research is its potential as a ligand in coordination chemistry. Benzhydrylideneaniline has been shown to form stable complexes with metal ions, making it a promising candidate for use in catalysis and other applications. Finally, benzhydrylideneaniline has potential as a dye in organic electronics, and further research is needed to explore its properties in this field.
Métodos De Síntesis
Benzhydrylideneaniline can be synthesized through a condensation reaction between benzaldehyde and N-methylaniline in the presence of a catalyst. The reaction yields a Schiff base, which is then reduced using a reducing agent to obtain benzhydrylideneaniline.
Aplicaciones Científicas De Investigación
Benzhydrylideneaniline has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Benzhydrylideneaniline has also been used as a ligand in coordination chemistry, and as a dye in organic electronics.
Propiedades
Número CAS |
1665-83-4 |
|---|---|
Nombre del producto |
N-(benzhydrylideneamino)-N-methylaniline |
Fórmula molecular |
C20H18N2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
N-(benzhydrylideneamino)-N-methylaniline |
InChI |
InChI=1S/C20H18N2/c1-22(19-15-9-4-10-16-19)21-20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16H,1H3 |
Clave InChI |
VOLRXUKKGMCRTI-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CN(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
1665-83-4 |
Sinónimos |
N-(benzhydrylideneamino)-N-methyl-aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



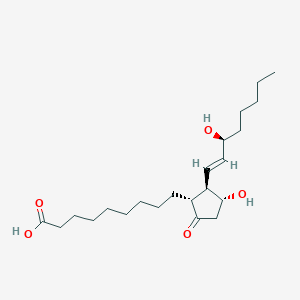
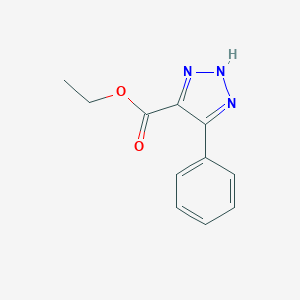
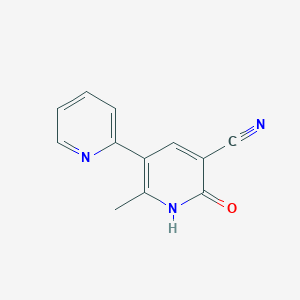
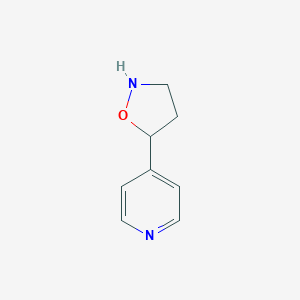
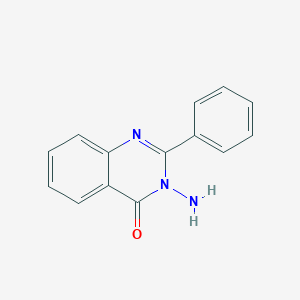
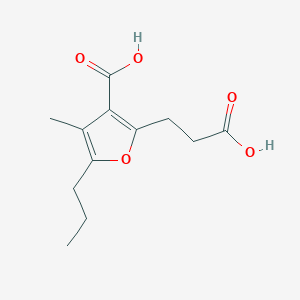
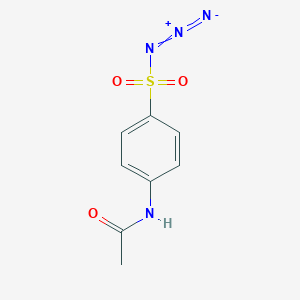
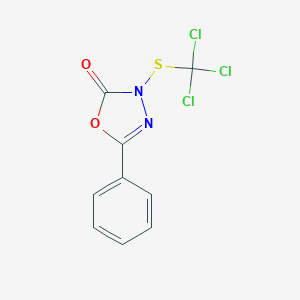

![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
